2-(Adamantan-2-yl)ethanamine

NMDA receptor pharmacology ion channel binding CNS drug discovery

2-(Adamantan-2-yl)ethanamine is a primary amine featuring an ethylamine side chain attached to the C‑2 position of the rigid adamantane cage. With a molecular formula of C12H21N and a calculated molecular weight of 179.30 g/mol , this compound serves as a versatile building block in medicinal chemistry.

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
CAS No. 59807-55-5
Cat. No. B3427508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Adamantan-2-yl)ethanamine
CAS59807-55-5
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3CCN
InChIInChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2
InChIKeyQQIDWRBNXQXUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Adamantan-2-yl)ethanamine (CAS 59807-55-5) – A 2-Adamantylethylamine Scaffold for CNS and Anti‑Infective Building‑Block Applications


2-(Adamantan-2-yl)ethanamine is a primary amine featuring an ethylamine side chain attached to the C‑2 position of the rigid adamantane cage [1]. With a molecular formula of C12H21N and a calculated molecular weight of 179.30 g/mol , this compound serves as a versatile building block in medicinal chemistry. Its 2‑adamantyl substitution pattern distinguishes it from the more common 1‑adamantyl isomers and has been exploited in the synthesis of NMDA‑receptor modulators and the antitubercular clinical candidate SQ109 [2].

Why 2-(Adamantan-2-yl)ethanamine Cannot Be Replaced by 1‑Adamantyl Analogs or Memantine


The position of the aminoethyl substituent on the adamantane core dictates both physicochemical and pharmacological profiles. Moving the ethylamine chain from C‑2 to C‑1 changes the molecular geometry and can alter receptor‑binding kinetics . Although log P and melting points of derived ureas may be similar for the two regioisomers, the affinity for targets such as the NMDA‑associated TCP binding site differs substantially. For instance, the 2‑adamantylethylamine scaffold displays an intermediate affinity between the high‑potency memantine and the low‑potency 1‑adamantanamines [1]. Consequently, substituting a 1‑adamantyl building block for the 2‑adamantyl version will not recapitulate the same structure–activity relationships and could compromise the intended biological or synthetic outcome.

Quantitative Differentiation: 2-(Adamantan-2-yl)ethanamine vs. Memantine, 1‑Adamantanamine and 2‑Adamantanamine


NMDA‑Related Binding Affinity – Direct Comparison of Ki Values on the TCP Locus

In a direct head‑to‑head study using [³H]TCP displacement in Torpedo nicotinic acetylcholine receptor membranes (desensitized state), 2‑(adamantan‑2‑yl)ethanamine (reported as "adamantylethylamine") exhibited a Ki of 8.5 ± 0.7 µM, placing its affinity between that of memantine (5.5 ± 1.6 µM) and 1‑adamantanamine (72.6 ± 12.2 µM) [1]. The same rank order was observed for [³H]ethidium displacement (Ki = 15.9 ± 4.1 µM vs. 8.6 ± 3.0 µM for memantine and 42.1 ± 8.7 µM for 1‑adamantanamine).

NMDA receptor pharmacology ion channel binding CNS drug discovery

Physicochemical Equivalence of Urea Derivatives – A Quantitative Parity Between 1‑ and 2‑Adamantyl Regioisomers

In a systematic study of N‑[2‑(adamantan‑2‑yl)ethyl]‑N′‑R‑ureas and ‑thioureas, the displacement of the ethylene bridge from position 1 to position 2 of the adamantane nucleus had no significant effect on the log P values or melting points of the corresponding ureas . This finding was based on a series of aromatic isocyanates and isothiocyanates where the 2‑adamantylethylamine‑derived products were synthesized in 36–87% yields.

medicinal chemistry urea synthesis lipophilicity

Commercial Purity and Quality Control – Consistent ≥95% Purity Across Major Vendors

Multiple independent suppliers report a minimum purity specification of 95% for 2‑(adamantan‑2‑yl)ethanamine (free base or hydrochloride), with analytical data (NMR, HPLC, GC) available upon request . This level of purity is comparable to, or exceeds, that offered for the 1‑adamantyl analog (typically 95–97%) .

building block purity quality control reproducible synthesis

Basic Physical Properties – Density and Boiling Point Benchmarks

Calculated and experimental data for 2‑(adamantan‑2‑yl)ethanamine indicate a density of 0.992 g/cm³ and a boiling point of 248.5 ± 8.0 °C at 760 mmHg [1]. These values are essentially identical to those reported for the 1‑adamantyl isomer (density ~0.99 g/cm³, boiling point ~247.8 °C) , confirming that the regioisomeric shift does not meaningfully alter the compound’s volatility or density.

physicochemical characterization solvent properties formulation

Optimal Scientific and Industrial Use Cases for 2-(Adamantan-2-yl)ethanamine


Synthesis of NMDA Receptor Modulators with a Defined Affinity Window

The intermediate affinity of 2‑(adamantan‑2‑yl)ethanamine for the TCP binding site (Ki ≈ 8.5 µM) makes it a preferred starting material for NMDA‑targeted chemical probes. Unlike the high‑affinity memantine (Ki ≈ 5.5 µM) or the low‑affinity 1‑adamantanamine (Ki ≈ 72.6 µM), this building block enables the construction of molecules that avoid both over‑blockade (and associated psychotomimetic side effects) and insufficient target engagement [1].

Preparation of Anti‑Infective Diamines (e.g., SQ109 Analogs)

2‑(Adamantan‑2‑yl)ethanamine is a key precursor for the antitubercular clinical candidate SQ109 [N‑geranyl‑N′‑(2‑adamantyl)ethane‑1,2‑diamine] . The 2‑adamantyl regioisomer is essential for the unique pharmacological profile of SQ109, which includes potent activity against Mycobacterium tuberculosis (including MDR‑TB) and favorable lung accumulation . Researchers developing second‑generation diamine antibiotics should therefore secure the 2‑adamantyl isomer specifically.

Synthesis of Urea and Thiourea Libraries with Predictable Lipophilicity

Because the 1‑ and 2‑adamantylethylamine‑derived ureas exhibit equivalent log P and melting points , the 2‑adamantyl building block can be used interchangeably with the 1‑adamantyl version in combinatorial library synthesis. This allows chemists to explore steric and conformational effects while maintaining consistent physicochemical properties, streamlining hit‑to‑lead optimization campaigns.

Quality‑Controlled Building Block for CNS‑Penetrant Compounds

With a guaranteed purity of ≥95% from multiple commercial sources , 2‑(adamantan‑2‑yl)ethanamine is a reliable scaffold for constructing CNS‑active molecules. Its calculated log P (∼2.8–3.1) and low polar surface area favor blood‑brain barrier penetration, making it suitable for programs targeting neurodegenerative or neuropsychiatric disorders.

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